(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)phenyl)methanone

Description

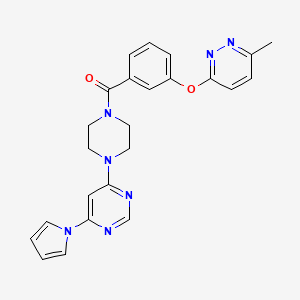

The compound "(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)phenyl)methanone" features a piperazine core linked to a pyrimidine ring substituted with a pyrrole group at the 6-position. The phenyl methanone moiety is further modified at the 3-position by a pyridazine ring substituted with a methyl group and an ether oxygen bridge. This architecture combines multiple heterocyclic systems (piperazine, pyrimidine, pyrrole, pyridazine), which may confer unique electronic, steric, and hydrogen-bonding properties.

Properties

IUPAC Name |

[3-(6-methylpyridazin-3-yl)oxyphenyl]-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N7O2/c1-18-7-8-23(28-27-18)33-20-6-4-5-19(15-20)24(32)31-13-11-30(12-14-31)22-16-21(25-17-26-22)29-9-2-3-10-29/h2-10,15-17H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXOOOVTTVMUQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=NC=NC(=C4)N5C=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)phenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its multifaceted biological activity. This article delves into the biological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 426.5 g/mol. The structure comprises several key moieties:

- Pyrimidine ring : Known for its role in nucleic acid structure and function.

- Piperazine moiety : Commonly found in many pharmacologically active compounds, enhancing solubility and bioavailability.

- Pyrrole and pyridazine derivatives : Contributing to the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. The presence of specific functional groups allows for diverse interactions, which can modulate biological pathways.

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing piperazine rings demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound's structural features suggest potential as an anticancer agent. Kinase inhibitors are a primary focus in cancer therapy due to their role in regulating cell proliferation and survival. The piperazine and pyrimidine components may enhance selectivity towards specific kinases associated with tumor growth .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of the compound. Modifications to the piperazine ring or the introduction of different substituents on the phenyl moiety can significantly alter potency and selectivity against target enzymes. For example, studies have indicated that introducing halogenated groups can enhance binding affinity to certain kinases .

| Modification | Effect on Activity |

|---|---|

| Halogenation | Increased binding affinity |

| Alkyl substitution | Enhanced solubility |

| Pyridine derivatives | Improved selectivity |

Case Studies

- Antimycobacterial Activity : A study evaluated the compound's efficacy against Mycobacterium tuberculosis. Results showed promising IC50 values in the low micromolar range, indicating potential as a new therapeutic agent against tuberculosis .

- Kinase Inhibition : In vitro assays demonstrated that modifications to the piperazine moiety resulted in enhanced inhibitory effects on specific kinases involved in cancer progression, suggesting a pathway for further development as an anticancer drug .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrimidine Ring : This is achieved through cyclization reactions involving suitable precursors.

- Attachment of Piperazine : The pyrimidine derivative is reacted with piperazine under controlled conditions.

- Final Product Formation : Subsequent reactions with phenolic derivatives yield the final product.

These synthetic routes are optimized for yield and purity, often employing automated methods for industrial-scale production .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)phenyl)methanone exhibit promising anticancer properties. The piperazine and pyrimidine components are known to interact with various kinases involved in cancer cell proliferation and survival pathways.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited the growth of several cancer cell lines through specific kinase inhibition, leading to apoptosis in targeted cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. The presence of the pyrimidine ring is associated with enhanced interaction with bacterial enzymes, potentially leading to effective inhibition.

Research Findings:

In vitro assays showed that derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential for development as an antibiotic .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions, which require precise control over reaction conditions to optimize yield and purity. Common methods include:

- Pyrimidine Synthesis: Formation of the pyrimidine ring through condensation reactions.

- Piperazine Formation: Utilizing piperazine derivatives to introduce necessary functional groups.

Table 1: Key Synthesis Steps

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Condensation | Pyrimidine precursors |

| 2 | Alkylation | Piperazine derivatives |

| 3 | Coupling | Aromatic halides |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Arylpiperazine Derivatives

The target compound shares structural motifs with several synthesized analogues, as detailed below:

Key Observations:

- Heterocyclic Diversity: The target compound incorporates pyrimidine and pyridazine rings, whereas analogues like Compound 21 (thiophene) and Compound 5 (pyrazole) prioritize other heterocycles.

- Substituent Effects : The trifluoromethyl group in Compound 21 enhances lipophilicity, while the pyridazine-oxy group in the target compound may improve solubility or steric hindrance.

- Synthetic Flexibility : Modifications at "site D" (alkyl chain) and "site E" (thiophene ring) in Compound 21 and 5 highlight the adaptability of arylpiperazine synthesis, suggesting similar strategies could apply to the target compound .

Patent-Based Analogues

The European patent application () lists compounds with imidazo-pyrrolo-pyrazine cores attached to piperidine, such as:

- 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone

- 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(pyrimidin-2-yl)ethanone

While these share a piperidine/piperazine-like backbone, their fused imidazo-pyrrolo-pyrazine systems differ significantly from the pyrimidine-pyridazine-pyrrole assembly of the target compound. This divergence likely results in distinct pharmacodynamic profiles .

Q & A

Q. What are the optimal reaction conditions for synthesizing (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)phenyl)methanone?

Methodological Answer: The synthesis of structurally related piperazine-pyrrole derivatives often involves refluxing intermediates in xylene with oxidizing agents like chloranil (1.4 mmol) for extended periods (25–30 hours) to promote cyclization or coupling . Post-reaction, the mixture is treated with 5% NaOH to separate organic layers, followed by repeated water washes and drying over anhydrous Na₂SO₄. Purification via recrystallization from methanol is critical to isolate high-purity solids. For the target compound, analogous protocols can be adapted, with adjustments to solvent polarity and reaction time based on the steric and electronic properties of the pyridazin-3-yloxy substituent.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer: A combination of IR, NMR, and mass spectrometry is essential:

- IR spectroscopy identifies functional groups (e.g., C=O stretches near 1720 cm⁻¹) and aromatic C-H bonds .

- ¹H-NMR resolves substituent environments (e.g., methyl groups at δ 2.22 ppm, aromatic protons between δ 7.3–8.9 ppm) .

- ¹³C-NMR confirms carbonyl carbons (δ ~185 ppm) and aromatic systems .

- MS provides molecular ion peaks (e.g., m/z 538 for a related compound) and fragmentation patterns .

| Technique | Key Peaks/Features | Application Example |

|---|---|---|

| IR | 1720 cm⁻¹ (C=O) | Confirms methanone group |

| ¹H-NMR | δ 2.22 (CH₃) | Identifies methyl substituents |

| MS | m/z 538 (M⁺) | Verifies molecular weight |

Q. What safety precautions are recommended during handling and purification?

Methodological Answer: Given the hygroscopic and reactive nature of piperazine derivatives, use inert atmospheres (N₂/Ar) during synthesis . Purification steps involving recrystallization should be performed in fume hoods to avoid inhalation of organic solvents (e.g., methanol, xylene). Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. For hygroscopic intermediates, store under vacuum or desiccated conditions .

Advanced Research Questions

Q. How can contradictions in spectroscopic data between synthetic batches be resolved?

Methodological Answer: Discrepancies in NMR or MS data often arise from residual solvents, stereochemical impurities, or incomplete purification. To address this:

- Perform HPLC purity checks (e.g., using C18 columns with acetonitrile/water gradients) to quantify impurities .

- Optimize recrystallization conditions (e.g., solvent mixtures, cooling rates) to enhance crystalline homogeneity .

- Use 2D-NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals in complex aromatic regions .

Q. What catalytic strategies improve yield in piperazine-pyrrole coupling reactions?

Methodological Answer: Palladium-catalyzed reductive cyclization or Suzuki-Miyaura coupling can enhance efficiency. For example:

- Use Pd(PPh₃)₄ (5 mol%) with formic acid as a CO surrogate to facilitate C–N bond formation under microwave irradiation (60°C, 2 hours) .

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and optimize ligand systems (e.g., XPhos) to stabilize intermediates .

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

Methodological Answer:

- DFT calculations (e.g., Gaussian 16) can map electron density distributions, identifying nucleophilic/electrophilic sites on the pyrrole and pyrimidine moieties.

- Molecular docking (AutoDock Vina) assesses binding to biological targets (e.g., kinase enzymes) by simulating interactions with the piperazine linker and methanone group .

- MD simulations (GROMACS) evaluate stability in aqueous environments, critical for pharmacokinetic profiling.

Data Contradiction Analysis Example

If inconsistent melting points are observed:

- Hypothesis 1: Polymorphic forms exist. Validate via PXRD to identify crystalline phases.

- Hypothesis 2: Residual solvents alter thermal properties. Perform TGA to quantify solvent content .

Q. Notes

- Avoid commercial sources (e.g., BenchChem) per reliability guidelines.

- Methodological rigor is prioritized, with references to peer-reviewed protocols (e.g., reflux conditions , spectroscopic validation ).

- Advanced questions emphasize troubleshooting, catalytic innovation, and computational integration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.